molecular formula C14H15ClN4O3 B2867835 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide CAS No. 1013991-51-9

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2867835
CAS No.: 1013991-51-9
M. Wt: 322.75
InChI Key: OATRLQIPRDGHTR-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide is a synthetic compound featuring a pyrazole core substituted with chlorine and methyl groups at the 4, 3, and 5 positions, respectively. The pyrazole moiety is linked via an ethyl chain to a 3-nitrobenzamide group. This structure combines electron-withdrawing (Cl, NO₂) and hydrophobic (methyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-9-13(15)10(2)18(17-9)7-6-16-14(20)11-4-3-5-12(8-11)19(21)22/h3-5,8H,6-7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATRLQIPRDGHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine with a β-diketone, followed by chlorination and methylation to introduce the chlorine and methyl substituents.

    Ethyl Linker Attachment: The ethyl linker is introduced through an alkylation reaction, where the pyrazole derivative is reacted with an ethyl halide under basic conditions.

    Nitrobenzamide Formation: The final step involves the coupling of the ethyl-substituted pyrazole with 3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

    Aminobenzamide: Formed by the reduction of the nitro group.

    Substituted Pyrazoles: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in pyrazole substituents, linker groups, and benzamide modifications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name (CAS/Identifier) Pyrazole Substituents Linker Benzamide Substituents Molecular Weight Key Properties/Applications References
Target Compound 4-Cl, 3,5-diMe Ethyl 3-NO₂ ~357.8 (calc) High dipole moment; moderate solubility inferred from nitro group
2-(4-Chloro-3,5-dimethylphenoxy) acetic acid 4-Cl, 3,5-diMe Phenoxy Acetic acid 244.7 Synthetic auxin activity
(4-Cl-3,5-diMe-pyrazol-1-yl)(p-tolyl)methanone 4-Cl, 3,5-diMe None p-Tolyl ketone 262.7 Nonlinear optical (NLO) properties via DFT studies
4-Chloro-N-(4-hydroxycyclohexyl)-3-nitrobenzamide None Cyclohexyl 3-NO₂, 4-Cl 323.8 Enhanced H-bonding capacity
2-Chloro-N-[2-(3,5-diMe-pyrazol-1-yl)propyl]benzamide 3,5-diMe Propyl 2-Cl 335.8 Agrochemical candidate (structural inference)

Key Insights from Comparative Analysis

Pyrazole Substitution Patterns: The 4-chloro-3,5-dimethylpyrazole group in the target compound is shared with auxin agonists like compound 602 and NLO-active molecules .

Linker Modifications :

  • Ethyl linkers (as in the target compound) may balance flexibility and rigidity better than shorter (e.g., direct bonding) or longer (e.g., propyl) linkers. For example, the ethyl chain in the target compound likely reduces conformational strain compared to the cyclohexyl linker in 4-chloro-N-(4-hydroxycyclohexyl)-3-nitrobenzamide .

Benzamide Substituent Effects :

  • The 3-nitro group on the benzamide moiety is a strong electron-withdrawing group, which may enhance electrophilic reactivity and dipole moments compared to chloro or ethoxy substituents (e.g., in 2-chloro-N-[2-(3,5-diMe-pyrazol-1-yl)propyl]benzamide) . This could influence binding interactions in biological systems or material applications.

Biological and Material Applications: Pyrazole derivatives with nitrobenzamide groups (e.g., the target compound) are underrepresented in auxin-related studies compared to phenoxyacetic acid analogs like compound 602 .

Research Findings and Data Gaps

  • Computational Predictions: DFT studies on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone highlight excellent agreement between experimental and theoretical data, suggesting that similar methods could predict the target compound’s electronic properties .
  • Synthetic Feasibility : The ethyl-linked nitrobenzamide group is synthetically accessible via amide coupling, as demonstrated in related compounds like N-{3-[3,5-dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide .
  • Data Limitations: No direct pharmacological or material data exist for the target compound in the provided evidence. Further experimental studies are needed to validate inferred properties.

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